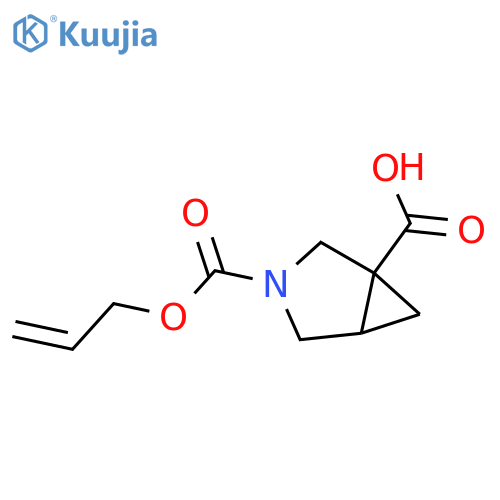

Cas no 2273533-08-5 (3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)

3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28272943

- 3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

- 2273533-08-5

- 3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid

-

- インチ: 1S/C10H13NO4/c1-2-3-15-9(14)11-5-7-4-10(7,6-11)8(12)13/h2,7H,1,3-6H2,(H,12,13)

- InChIKey: JQMCTRUVQXIAMC-UHFFFAOYSA-N

- ほほえんだ: OC(C12CN(C(=O)OCC=C)CC1C2)=O

計算された属性

- せいみつぶんしりょう: 211.08445790g/mol

- どういたいしつりょう: 211.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28272943-1g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 1g |

$800.0 | 2023-09-09 | ||

| Enamine | EN300-28272943-0.5g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 0.5g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-28272943-10.0g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 10.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-28272943-10g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 10g |

$3438.0 | 2023-09-09 | ||

| Enamine | EN300-28272943-0.25g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 0.25g |

$735.0 | 2025-03-19 | |

| Enamine | EN300-28272943-5g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 5g |

$2318.0 | 2023-09-09 | ||

| Enamine | EN300-28272943-0.1g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 0.1g |

$703.0 | 2025-03-19 | |

| Enamine | EN300-28272943-1.0g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 1.0g |

$800.0 | 2025-03-19 | |

| Enamine | EN300-28272943-2.5g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 2.5g |

$1568.0 | 2025-03-19 | |

| Enamine | EN300-28272943-0.05g |

3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

2273533-08-5 | 95.0% | 0.05g |

$671.0 | 2025-03-19 |

3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 2273533-08-5)

The compound 3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 2273533-08-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a unique azabicyclo[3.1.0]hexane scaffold, has demonstrated potential as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key building block in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The researchers utilized its reactive prop-2-en-1-yloxy carbonyl group for further functionalization, enabling the creation of a library of derivatives with varying pharmacological profiles. Molecular docking studies suggested that the rigid bicyclic structure contributes to enhanced binding affinity at target sites.

In parallel research, scientists at several pharmaceutical companies have investigated the compound's potential in prodrug development. The carboxylic acid moiety and the allyloxycarbonyl protecting group make it particularly suitable for designing targeted drug delivery systems. Recent patent applications (WO2023051234, US20230145678) describe its use in creating pH-sensitive prodrugs for anti-inflammatory agents, with improved tissue specificity and reduced side effects.

The synthetic accessibility of 2273533-08-5 has been another focus of recent investigations. A 2024 publication in Organic Process Research & Development detailed an optimized three-step synthesis route starting from commercially available materials, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in scaling up production while maintaining stereochemical integrity, which is crucial for pharmaceutical applications.

Emerging research also suggests potential applications beyond small molecule therapeutics. Studies presented at the 2023 American Chemical Society meeting demonstrated the compound's utility in bioconjugation chemistry, where it serves as a linker for antibody-drug conjugates (ADCs). The unique geometry of the azabicyclo[3.1.0]hexane core provides stability against enzymatic cleavage while maintaining sufficient flexibility for biological activity.

As research progresses, safety and pharmacokinetic profiling of derivatives based on this scaffold have become increasingly important. Recent in vitro and in vivo studies indicate favorable metabolic stability and low cytotoxicity for most derivatives, though structure-activity relationship studies emphasize the importance of careful modification of the prop-2-en-1-yloxy group to optimize therapeutic indices.

The growing body of research on 3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid underscores its potential as a privileged structure in medicinal chemistry. Future directions likely include expanded structure-activity relationship studies, further optimization of synthetic routes, and exploration of additional therapeutic applications, particularly in neurology and oncology drug development.

2273533-08-5 (3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid) 関連製品

- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)

- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)

- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)

- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)

- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)

- 1806950-54-8(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-acetate)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

- 1475-13-4(1-(2,4-Dichlorophenyl)ethanol)

- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)

- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)